(3R4S)-3-(4-ETHOXYBENZENESULFONYL)-4-{[(FURAN-2-YL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE
Description
(3R4S)-3-(4-ETHOXYBENZENESULFONYL)-4-{[(FURAN-2-YL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE is a complex organic compound that features a combination of sulfonyl, thienyl, and furyl groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Properties
IUPAC Name |
(3S,4R)-4-(4-ethoxyphenyl)sulfonyl-N-(furan-2-ylmethyl)-1,1-dioxothiolan-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO6S2/c1-2-23-13-5-7-15(8-6-13)26(21,22)17-12-25(19,20)11-16(17)18-10-14-4-3-9-24-14/h3-9,16-18H,2,10-12H2,1H3/t16-,17-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFUNIYVFOGMSIY-IRXDYDNUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C2CS(=O)(=O)CC2NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)[C@H]2CS(=O)(=O)C[C@@H]2NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R4S)-3-(4-ETHOXYBENZENESULFONYL)-4-{[(FURAN-2-YL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE typically involves multi-step organic reactions. A common approach might include:
Formation of the thienyl core: This could involve cyclization reactions starting from appropriate precursors.
Introduction of the sulfonyl group: This step might involve sulfonation reactions using reagents like sulfonyl chlorides.
Attachment of the ethoxyphenyl group: This could be achieved through substitution reactions.
Formation of the furylmethylamine moiety: This might involve amination reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques like continuous flow chemistry and the use of catalysts might be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the thienyl or furyl groups.
Reduction: Reduction reactions could be used to modify the sulfonyl group.
Substitution: Various substitution reactions might be employed to introduce or modify functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substitution reagents: Including halides and nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to thiols or amines.
Scientific Research Applications
Chemistry
In chemistry, (3R4S)-3-(4-ETHOXYBENZENESULFONYL)-4-{[(FURAN-2-YL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE might be used as a building block for synthesizing more complex molecules.
Biology
In biological research, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor modulators.
Medicine
Medicinally, such compounds might be explored for their potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry
In industry, these compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (3R4S)-3-(4-ETHOXYBENZENESULFONYL)-4-{[(FURAN-2-YL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- {(3S,4R)-4-[(4-methoxyphenyl)sulfonyl]-1,1-dioxidotetrahydro-3-thienyl}(2-furylmethyl)amine
- {(3S,4R)-4-[(4-ethoxyphenyl)sulfonyl]-1,1-dioxidotetrahydro-3-thienyl}(2-thienylmethyl)amine
Uniqueness
The unique combination of functional groups in (3R4S)-3-(4-ETHOXYBENZENESULFONYL)-4-{[(FURAN-2-YL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE might confer distinct biological activities or chemical reactivity compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
